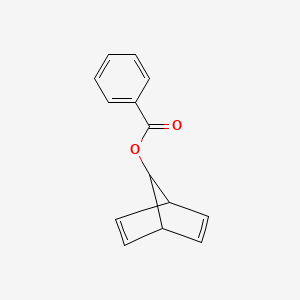
2,3'-Difluorobenzophenone
Übersicht
Beschreibung
2,3’-Difluorobenzophenone is a chemical compound with the molecular formula C13H8F2O . It is a derivative of benzophenone, where two hydrogen atoms are replaced by fluorine atoms .
Molecular Structure Analysis
The molecular structure of 2,3’-Difluorobenzophenone consists of two phenyl rings attached to a carbonyl group, with fluorine atoms substituted at the 2nd and 3rd positions . The InChI representation of the molecule isInChI=1S/C13H8F2O/c14-11-8-4-7-10 (12 (11)15)13 (16)9-5-2-1-3-6-9/h1-8H . Physical And Chemical Properties Analysis
2,3’-Difluorobenzophenone has a molecular weight of 218.20 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the retrieved resources.Wissenschaftliche Forschungsanwendungen
Organic Light-Emitting Diodes (OLEDs)
Summary of the Application
Benzophenone-based derivatives, including 2,3’-Difluorobenzophenone, have been extensively used in the development of OLEDs . OLEDs are gaining attention due to their potential applications in flat-panel displays and solid-state lighting technologies .
Methods of Application
The benzophenone core is used as a fragment for the synthesis of organic semiconductors . It functions as a classical phosphor with high intersystem crossing efficiency, making it a compelling candidate for effective reverse intersystem crossing . This leads to the development of thermally activated delayed fluorescent (TADF) emitters .
Results or Outcomes
These TADF emitters have witnessed pronounced interest due to their incorporation in metal-free electroactive frameworks and the capability to convert triplet excitons into emissive singlet excitons through reverse intersystem crossing (RISC), achieving exceptionally high external quantum efficiencies (EQEs) .
Poly(arylene ether ketones)
Summary of the Application
The isomerism of difluorobenzophenone influences the efficiency of polycondensation and the properties of homo- and copoly(arylene ether ketones) .
Methods of Application
The homo- and copoly(arylene ether ketones) are prepared by the reaction of 2,4"- and 4,4"-difluorobenzophenone with potassium diphenolates of bisphenol À and phenolphthalein in N,N-dimethylacetamide .
Results or Outcomes
A high content of an admixture of the 2,4"-isomer in 4,4"-difluorobenzophenone decreases the molecular weight of related poly(arylene ether ketones) and has no substantial effect on their glass transition temperature .
Precursor to PEEK (Polyetheretherketone)
Summary of the Application
4,4’-Difluorobenzophenone, a compound similar to 2,3’-Difluorobenzophenone, is commonly used as a precursor to PEEK, a so-called high-performance polymer .
Methods of Application
PEEK is generated from the reaction of 4,4’-difluorobenzophenone with the salts of 1,4-benzenediol .
Results or Outcomes
PEEK is resistant to attack, making it commonly used in carbon fiber coatings and cable insulation .
Thermal Stability and Proton Conductivity Studies
Summary of the Application
4,4’-Difluorobenzophenone has been used in the study of thermal stability, water uptake, and proton conductivity of carboxylated, carboxylated/sulfonated, and crosslinked membranes .
Methods of Application
The study involves the application of 4,4’-Difluorobenzophenone in the preparation of these membranes .
Results or Outcomes
The results of these studies contribute to the understanding of the thermal stability and proton conductivity of these membranes .
Thermal Stability Studies
Summary of the Application
4,4’-Difluorobenzophenone, a compound similar to 2,3’-Difluorobenzophenone, has been used in the study of thermal stability .
Methods of Application
The study involves the application of 4,4’-Difluorobenzophenone in the preparation of carboxylated, carboxylated/sulfonated, and crosslinked membranes .
Results or Outcomes
The results of these studies contribute to the understanding of the thermal stability of these membranes .
Precursor to Poly(arylene ether ketone)s
Summary of the Application
A series of novel random poly(arylene ether ketone)s containing N-arylenebenzimidazolyl groups with precise structures in high yields were synthesized from 2-(2′-hydroxyphenyl) benzimidazole and 4,4′-dihydroxybenzophenone with 4,4′-difluorobenzophenone .
Methods of Application
The synthesis was carried out via nucleophilic substitution polycondensation reaction using sulfolane as a solvent .
Results or Outcomes
The novel poly(arylene ether ketone)s exhibited glass transition temperatures (Tg) in the range 188–237°C, and there was a good linearity relationship between Tg values and the content of benzimidazolyl groups . The 5% decomposition temperatures were within the range of 512–539 °C in nitrogen and 496–540 °C in air indicating their good thermal stability .
Eigenschaften
IUPAC Name |
(2-fluorophenyl)-(3-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O/c14-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)15/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTSFZMOEFGUPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20206865 | |
| Record name | Benzophenone, 2,3'-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20206865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3'-Difluorobenzophenone | |
CAS RN |
58139-11-0 | |
| Record name | (2-Fluorophenyl)(3-fluorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58139-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzophenone, 2,3'-difluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058139110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzophenone, 2,3'-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20206865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















